molecular formula C9H13FN2 B14843685 3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine

3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine

Cat. No.: B14843685
M. Wt: 168.21 g/mol
InChI Key: KGZPKVYNPRABHS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound features a fluorine atom and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain. The presence of the fluorine atom can significantly influence the compound’s chemical properties, making it of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity by forming strong interactions with target sites. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group can enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(3-fluoro-5-methylpyridin-4-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-5-12-6-9(10)8(7)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

KGZPKVYNPRABHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CCCN)F

Origin of Product

United States

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